An In-Depth Technical Guide to the Core Basic Properties of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
An In-Depth Technical Guide to the Core Basic Properties of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including potent kinase inhibitors.[1][2] Understanding the fundamental physicochemical properties, particularly the basicity of this core structure, is paramount for the rational design and development of novel therapeutics. This document will delve into the structural attributes, synthesis, and an in-depth analysis of the basicity of the title compound, providing a valuable resource for researchers in the field of drug discovery.
Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold
The fusion of pyrrole and pyrimidine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrrolopyrimidines. These structures are of immense interest in pharmaceutical research due to their diverse biological activities. Various isomers of pyrrolopyrimidines have been investigated, with many exhibiting potent inhibitory effects on a range of enzymes, particularly protein kinases.[3][4] The 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one core, in particular, has been identified as a privileged scaffold in the development of inhibitors for critical cellular targets such as the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[1][2] The benzyl substituent at the 6-position is a common feature in many kinase inhibitors, often serving to occupy a hydrophobic pocket in the enzyme's active site. A thorough understanding of the basic properties of this core structure is essential for predicting its pharmacokinetic and pharmacodynamic behavior, including target engagement, solubility, and off-target effects.
Chemical and Structural Properties
IUPAC Name: 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
CAS Number: 1092352-66-3
Molecular Formula: C₁₃H₁₃N₃O
Molecular Weight: 227.26 g/mol
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1092352-66-3 |
The structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is characterized by a dihydropyrrolopyrimidinone core with a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
Caption: Chemical structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one.
Synthesis
Proposed Synthetic Pathway:
A potential route could start from a suitably protected 3,4-pyrroledicarboxylic acid derivative. This could be converted to an amino-ester intermediate, which would then undergo cyclization with a source of the final carbon atom of the pyrimidine ring, such as formamidine or a related reagent. The benzyl group could be introduced via N-alkylation of the pyrrole nitrogen.
A more direct, and likely more efficient, approach would be analogous to the synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione.[5] This would involve the condensation of a suitable precursor, such as a 3,4-dihydropyrrole derivative containing appropriate functional groups, with a reagent that provides the missing atoms of the pyrimidine ring, followed by benzylation.
Exemplary Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of a Pyrrolidine Intermediate. A protected pyrrolidine with functional groups at the 3 and 4 positions, amenable to pyrimidine ring formation, would be synthesized.
-
Step 2: Pyrimidine Ring Formation. The pyrrolidine intermediate would be reacted with a suitable cyclizing agent, such as urea or thiourea followed by desulfurization, to form the dihydropyrrolo[3,4-d]pyrimidinone core.
-
Step 3: Benzylation. The resulting bicyclic core would then be subjected to N-benzylation using benzyl bromide or a similar benzylating agent in the presence of a base to yield the final product.
Caption: Predicted order of basicity of the nitrogen atoms.
4.3. Tautomerism
The presence of the lactam functionality (amide within a ring) in the pyrimidinone portion of the molecule introduces the possibility of keto-enol tautomerism. The molecule is depicted in its lactam (keto) form, which is generally the more stable tautomer for such systems. The alternative lactim (enol) form would have an aromatic pyrimidine ring, but the high stability of the amide bond in the lactam form typically predominates.
Biological Relevance and Therapeutic Potential
The 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one scaffold is a component of molecules that have shown significant promise as therapeutic agents. Derivatives of this core structure have been identified as potent inhibitors of ATR kinase. [1][2]ATR is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair defects.
The basic properties of this scaffold are crucial for its biological activity. The ability to accept a proton at a specific nitrogen can be critical for forming hydrogen bonds with key amino acid residues in the active site of the target kinase. Furthermore, the overall pKa of the molecule will influence its solubility, membrane permeability, and metabolic stability, all of which are key parameters in drug development.
The benzyl group at the N6 position is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket within the ATP-binding site of the enzyme. The flexibility of this group allows for optimization of binding affinity and selectivity. [6][7]
Conclusion
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound built upon a scaffold of significant interest in medicinal chemistry. Its basic properties are governed by the electronic interplay between the fused pyrrole and pyrimidine rings. The N3 atom of the pyrimidine ring is predicted to be the most basic center, a feature that is likely critical for its interaction with biological targets. The therapeutic potential of this scaffold, particularly in the development of kinase inhibitors, underscores the importance of understanding its fundamental physicochemical properties. This guide provides a foundational understanding of these properties to aid in the design and development of novel therapeutics based on the pyrrolo[3,4-d]pyrimidine core.
References
-
Sun, H., Jiang, L., Xu, H., Lu, X., & Li, Y. (2011). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2895. [Link]
-
Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
-
Dou, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 793. [Link]
-
ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. [Link]
- Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
- Google Patents. (2017). WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor.
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6296-6310. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
-
ResearchGate. (2018). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]o[2][5]xazines. [Link]
-
MySkinRecipes. (n.d.). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine. [Link]
-
Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2159. [Link]
-
Che-A-Gla, N., et al. (2020). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistrySelect, 5(1), 22-28. [Link]
-
Al-Ostoot, F. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. [Link]
-
ResearchGate. (2002). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
-
Szeliga, J., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Li, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 225, 113783. [Link]
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
